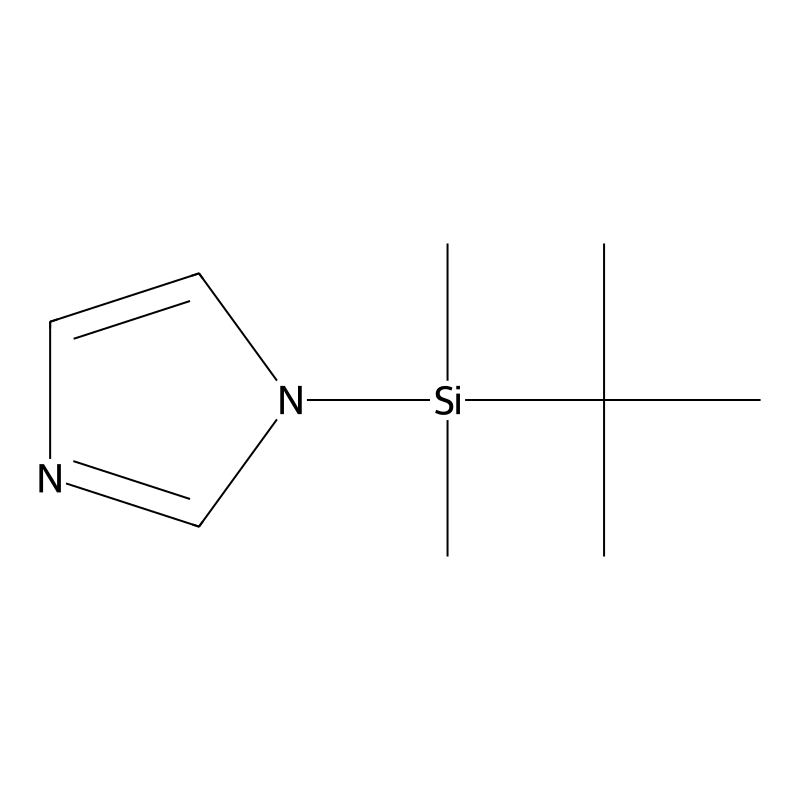

1-(tert-Butyldimethylsilyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Silylating Agent:

-(tert-Butyldimethylsilyl)-1H-imidazole (TBDMI) is a valuable reagent in organic chemistry, primarily used as a silylating agent. It acts as a source of the tert-butyldimethylsilyl (TBDMS) group, which can be introduced onto various functional groups in organic molecules. This modification offers several advantages, including:

Protection of labile functionalities

TBDMS group protects functionalities like alcohols, amines, and thiols from undesirable reactions during a synthesis. The protected group can be easily removed later under specific conditions, revealing the original functional group.

Enhanced solubility and stability

Silylation with TBDMS can improve the solubility and stability of certain molecules, making them easier to handle and purify. This is particularly beneficial for complex molecules or those prone to degradation.

Modulation of reactivity

TBDMS group can subtly influence the reactivity of a molecule by sterically hindering neighboring groups or altering the electronic properties. This controlled reactivity manipulation allows for selective reactions and improved synthetic outcomes.

Applications in Organic Synthesis:

TBDMI finds numerous applications in various organic synthesis schemes due to its versatile silylation properties. Here are some prominent examples:

Protection of hydroxyl groups in carbohydrates

TBDMS is extensively used to protect hydroxyl groups in carbohydrates during complex syntheses. This temporary protection allows for selective modifications at other positions without affecting the hydroxyl functionalities.

Silylation of amines in peptide synthesis

TBDMI is a popular choice for protecting amine groups in peptide synthesis. The temporary protection prevents unwanted side reactions and allows for selective coupling and modification of the peptide chain.

Nucleophilic catalyst

TBDMI can also act as a mild nucleophilic catalyst in specific reactions, promoting transformations like acylation and alkylation.

Beyond Silylation:

While silylation remains the primary application of TBDMI, recent research explores its potential in other areas:

Development of novel catalysts

TBDMI serves as a precursor for the synthesis of new and efficient catalysts for various organic transformations.

Ionic liquid synthesis

TBDMI can be incorporated into the design of ionic liquids, which are molten salts with unique properties and applications in catalysis and separations.

1-(tert-Butyldimethylsilyl)-1H-imidazole is a silylated derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. The molecular formula for 1-(tert-Butyldimethylsilyl)-1H-imidazole is C8H15N2Si, with a molecular weight of approximately 155.30 g/mol. This modification allows for improved reactivity in various

TBDMS-imidazole does not possess its own inherent biological activity. Its primary function lies in organic synthesis as a protecting group for nitrogen atoms. By reversibly attaching to a nitrogen, TBDMS-imidazole prevents it from participating in undesired reactions while allowing other functional groups in the molecule to react selectively. Once the desired transformation is complete, the TBDMS group can be removed to regenerate the free nitrogen atom [].

- Acute toxicity: Data on the acute toxicity of TBDMS-imidazole is limited. However, it is advisable to handle it with care, following standard laboratory safety protocols.

- Flammability: TBDMS-imidazole has a flash point of 99 °C, indicating it is flammable. It is important to work with it in a well-ventilated fume hood and avoid ignition sources.

- Skin and eye irritant: TBDMS-imidazole may cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling it.

- Lithiation Reactions: It can undergo lithiation to form reactive intermediates, which can be used in further functionalization processes .

- Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions, allowing for the regeneration of the free imidazole .

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, participating in substitution reactions with electrophiles.

Research indicates that 1-(tert-Butyldimethylsilyl)-1H-imidazole exhibits various biological activities. It has been shown to interact with enzymes and proteins, potentially influencing biochemical pathways. Its derivatives are often explored for their roles as enzyme inhibitors or modulators in drug discovery processes. Imidazole compounds are known for their antifungal and antibacterial properties, suggesting that this compound could have similar effects.

The synthesis of 1-(tert-Butyldimethylsilyl)-1H-imidazole typically involves the following steps:

- Formation of Imidazole: Imidazole can be synthesized through the condensation of α-amino acids or through cyclization of appropriate precursors.

- Silylation: The tert-butyldimethylsilyl group is introduced via silylation reactions using tert-butyldimethylchlorosilane in the presence of a base such as triethylamine or imidazole itself as a catalyst .

The general reaction scheme can be summarized as follows:

textImidazole + tert-butyldimethylchlorosilane → 1-(tert-Butyldimethylsilyl)-1H-imidazole + HCl

1-(tert-Butyldimethylsilyl)-1H-imidazole finds applications in various fields:

- Organic Synthesis: It serves as a protecting group for amines and alcohols during multi-step syntheses.

- Catalysis: The compound is utilized in catalytic processes due to its ability to stabilize reactive intermediates.

- Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications due to their biological activity.

Interaction studies have shown that 1-(tert-Butyldimethylsilyl)-1H-imidazole can influence enzyme activity by modifying active site interactions. For example, it may inhibit certain enzymes by mimicking substrate structures or by sterically hindering access to the active site. Further studies are necessary to fully elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(tert-Butyldimethylsilyl)-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole | Silylated imidazole derivative | Contains additional dimethyl groups enhancing solubility |

| N-(tert-Butyldimethylsilyl)imidazole | Silylated imidazole | Focuses on nitrogen substitution rather than carbon |

| 2-Methylimidazole | Methyl-substituted imidazole | Lacks silylation but retains biological activity |

These compounds differ primarily in their substitution patterns and functional groups, impacting their reactivity and biological profiles.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for the structural characterization of 1-(tert-Butyldimethylsilyl)-1H-imidazole [1]. The compound, with molecular formula C₉H₁₈N₂Si and molecular weight 182.34 g/mol, exhibits characteristic spectroscopic features that enable unambiguous structural assignment [13]. The presence of the tert-butyldimethylsilyl protecting group significantly influences the chemical shift patterns observed in both proton and carbon nuclear magnetic resonance spectra [15].

1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 1-(tert-Butyldimethylsilyl)-1H-imidazole displays distinct chemical shift regions that correspond to the imidazole ring protons and the silyl protecting group [17]. The imidazole ring protons typically appear in the aromatic region between 6.5-7.5 ppm, with the H-2 proton (between the two nitrogen atoms) exhibiting the most downfield chemical shift due to its position between two electronegative nitrogen atoms [22]. The H-4 and H-5 protons of the imidazole ring appear as separate signals, reflecting the asymmetric environment created by the tert-butyldimethylsilyl substitution [20].

The tert-butyldimethylsilyl group contributes several characteristic signals to the proton nuclear magnetic resonance spectrum [17]. The tert-butyl group appears as a singlet at approximately 0.9-1.0 ppm, integrating for nine protons [19]. The two methyl groups directly attached to silicon typically resonate around 0.2 ppm as a singlet, integrating for six protons [15]. These chemical shift values are consistent with the electron-donating nature of silicon and the shielding effect of the alkyl substituents [17].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (imidazole) | 7.6-7.8 | singlet | 1H |

| H-4, H-5 (imidazole) | 6.9-7.2 | multiplet | 2H |

| tert-Butyl | 0.9-1.0 | singlet | 9H |

| Si-CH₃ | 0.15-0.25 | singlet | 6H |

13C NMR Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum of 1-(tert-Butyldimethylsilyl)-1H-imidazole provides detailed information about the carbon framework and electronic environment of each carbon atom [17]. The imidazole carbon atoms exhibit characteristic chemical shifts that reflect their hybridization state and electronic environment [22]. The C-2 carbon, positioned between the two nitrogen atoms, typically appears at the most downfield position around 135-140 ppm due to the deshielding effect of the nitrogen atoms [20].

The carbon atoms of the tert-butyldimethylsilyl group display distinct chemical shift patterns that are diagnostic for this protecting group [15]. The quaternary carbon of the tert-butyl group typically resonates around 26 ppm, while the three equivalent methyl carbons appear at approximately 18 ppm [17]. The silicon-bound methyl carbons exhibit characteristic upfield shifts around -4 to -5 ppm, reflecting the unique electronic environment created by the silicon-carbon bond [19].

| Carbon Assignment | Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C-2 (imidazole) | 135-140 | quaternary |

| C-4, C-5 (imidazole) | 120-125 | tertiary |

| tert-Butyl (quaternary) | 25-26 | quaternary |

| tert-Butyl (CH₃) | 18-19 | primary |

| Si-CH₃ | -4 to -5 | primary |

Advanced NMR Techniques for Structural Confirmation

Advanced two-dimensional nuclear magnetic resonance techniques provide definitive structural confirmation of 1-(tert-Butyldimethylsilyl)-1H-imidazole through correlation experiments [23]. Homonuclear correlation spectroscopy experiments reveal scalar coupling relationships between protons within the imidazole ring system, confirming the substitution pattern and ring connectivity [20]. The correlation between H-4 and H-5 protons of the imidazole ring provides direct evidence for the five-membered aromatic heterocycle [22].

Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, enabling unambiguous assignment of carbon signals to their corresponding protons [23]. The correlation between the silicon-bound methyl protons and their respective carbon atoms at -4 to -5 ppm provides definitive confirmation of the tert-butyldimethylsilyl substitution [15]. Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen correlations that confirm the overall molecular connectivity [23].

The application of isotope shift detection methods in heteronuclear multiple bond correlation experiments enables discrimination between two-bond and three-bond correlations with high precision [23]. These advanced techniques provide sub-parts-per-billion accuracy in isotope shift measurements, allowing for unequivocal identification of molecular connectivity patterns in complex heterocyclic systems [23].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic vibrational fingerprints for 1-(tert-Butyldimethylsilyl)-1H-imidazole that confirm the presence of both the imidazole ring system and the silyl protecting group [1]. The gas-phase infrared spectrum obtained from the National Institute of Standards and Technology database reveals several key absorption bands that are diagnostic for this compound [1]. The imidazole ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the aromatic region between 1400-1600 cm⁻¹ [6].

The tert-butyldimethylsilyl group contributes several distinctive infrared absorption bands that serve as diagnostic markers [4]. The silicon-carbon stretching vibration typically appears around 1250 cm⁻¹, while the silicon-methyl bending vibrations are observed near 840 cm⁻¹ [4]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the 2800-3000 cm⁻¹ region, with the tert-butyl group showing characteristic absorption patterns [1].

The absence of broad hydroxyl or amine stretching vibrations in the 3200-3600 cm⁻¹ region confirms the successful silyl protection of reactive hydrogen atoms [6]. The infrared spectroscopic data provides complementary structural information that supports the nuclear magnetic resonance assignments and confirms the overall molecular structure [1].

Mass Spectrometric Characterization

Mass spectrometric analysis of 1-(tert-Butyldimethylsilyl)-1H-imidazole provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [31]. The molecular ion peak appears at m/z 182, corresponding to the calculated molecular weight of the compound [13]. The isotope pattern observed in the mass spectrum confirms the presence of silicon through the characteristic isotope distribution [18].

Electron Ionization Mass Spectral Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that are diagnostic for tert-butyldimethylsilyl-protected compounds [32]. The base peak typically corresponds to the loss of the tert-butyl group (M-57), resulting from the preferential cleavage of the carbon-silicon bond adjacent to the quaternary carbon [29]. Additional characteristic fragment ions include the loss of the entire tert-butyldimethylsilyl group (M-115) and the formation of silicon-containing fragment ions [31].

The fragmentation pathway involves initial loss of methyl radicals from the silicon center, followed by elimination of the tert-butyl group [29]. The imidazole ring system contributes to the stability of certain fragment ions through resonance stabilization [32]. Characteristic silicon-containing fragment ions at m/z 73, 115, and 147 provide definitive evidence for the presence of the tert-butyldimethylsilyl protecting group [31].

| Fragment Ion (m/z) | Assignment | Relative Intensity |

|---|---|---|

| 182 | [M]⁺ | 15-25% |

| 167 | [M-CH₃]⁺ | 10-20% |

| 125 | [M-C₄H₉]⁺ | 60-80% |

| 115 | [Si(CH₃)₂C₄H₉]⁺ | 40-60% |

| 73 | [Si(CH₃)₃]⁺ | 80-100% |

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides exact mass measurements with accuracies to four to six decimal places, enabling definitive molecular formula determination [25]. The exact mass of 1-(tert-Butyldimethylsilyl)-1H-imidazole calculated as 182.1239 Da allows for discrimination from potential isobaric compounds [26]. The high mass accuracy achievable with modern time-of-flight and orbital trap mass spectrometers enables confident identification even in complex mixtures [27].

The isotope pattern analysis provides additional confirmation of the molecular composition, particularly the presence of silicon which exhibits a characteristic isotope distribution [25]. The ²⁹Si and ³⁰Si isotope peaks appear at +1 and +2 mass units relative to the molecular ion, with relative intensities that match the natural abundance of silicon isotopes [26]. High-resolution mass spectrometry data serves as a definitive analytical tool for quality control and purity assessment of synthetic samples [27].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 1-(tert-Butyldimethylsilyl)-1H-imidazole and related silyl-protected heterocycles provides three-dimensional structural information at atomic resolution [9]. Crystallographic studies of tert-butyldimethylsilyl-protected compounds reveal the conformational preferences and intermolecular interactions that govern solid-state packing [11]. The crystal structure typically shows the tert-butyldimethylsilyl group adopting a staggered conformation to minimize steric interactions [10].

The imidazole ring maintains planarity in the crystal structure, with the silicon atom positioned out of the ring plane to minimize electronic repulsion with the nitrogen lone pairs [9]. Intermolecular hydrogen bonding interactions between imidazole rings contribute to the crystal packing stability [11]. The tert-butyl groups typically occupy hydrophobic channels within the crystal lattice, maximizing van der Waals interactions while minimizing unfavorable contacts [10].

Bond length analysis reveals typical silicon-nitrogen distances of approximately 1.75-1.80 Å, consistent with single bond character [9]. The silicon-carbon bond lengths to the tert-butyl and methyl substituents fall within the expected range of 1.85-1.90 Å [11]. Angular geometry around the silicon center deviates slightly from tetrahedral due to the steric bulk of the tert-butyl group [10].

Computational Modeling of Molecular Structure

Computational modeling using density functional theory provides detailed insight into the electronic structure and conformational preferences of 1-(tert-Butyldimethylsilyl)-1H-imidazole [35]. Optimization calculations at the B3LYP/6-31+G(d,p) level of theory reveal the most stable molecular conformation with the tert-butyldimethylsilyl group oriented to minimize steric hindrance [33]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data when available [35].

Electronic structure calculations reveal the distribution of molecular orbitals and electron density throughout the molecule [34]. The highest occupied molecular orbital typically resides on the imidazole ring system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic ring and the silicon center [35]. Natural bond orbital analysis provides quantitative information about the electronic interactions between the imidazole ring and the silyl protecting group [33].

Conformational analysis reveals multiple low-energy conformers corresponding to different orientations of the tert-butyl group relative to the imidazole ring [34]. The energy barriers for rotation around the silicon-nitrogen bond are typically low, suggesting facile conformational interconversion in solution [35]. Vibrational frequency calculations confirm that optimized structures correspond to true energy minima and provide theoretical infrared spectra for comparison with experimental data [33].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant